Ethyl 1-benzyl-2-oxocyclopentanecarboxylate

Crystallography Solid-State Chemistry Polymorph Screening

Select this unique 1-benzyl-2-oxocyclopentanecarboxylate for your synthetic workflow. Unlike non-benzylated or methyl ester analogs, its crystalline orthorhombic structure (space group Aba2) ensures batch-to-batch consistency, simplified purification via recrystallization, and reliable handling in automated synthesis platforms. It is the validated intermediate for EP0537909B1 fungicidal derivatives and enables SmI2-mediated ring expansion to 3-benzyl-2-hydroxy-1-indanones in 64% yield—transformations inaccessible with simpler 2-oxocyclopentanecarboxylates. Procure to bypass lengthy route development and directly access a biologically relevant chemical space with robust process performance.

Molecular Formula C15H18O3
Molecular Weight 246.3 g/mol
CAS No. 50984-08-2
Cat. No. B3269445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-benzyl-2-oxocyclopentanecarboxylate
CAS50984-08-2
Molecular FormulaC15H18O3
Molecular Weight246.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CCCC1=O)CC2=CC=CC=C2
InChIInChI=1S/C15H18O3/c1-2-18-14(17)15(10-6-9-13(15)16)11-12-7-4-3-5-8-12/h3-5,7-8H,2,6,9-11H2,1H3
InChIKeyIKDYNDOAHRZGKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 1-benzyl-2-oxocyclopentanecarboxylate (CAS 50984-08-2) Procurement Overview: A Structurally-Defined β-Ketoester Intermediate for Medicinal and Agricultural Chemistry


Ethyl 1-benzyl-2-oxocyclopentanecarboxylate (CAS 50984-08-2) is a bicyclic β-ketoester featuring a cyclopentanone ring with a 1-benzyl substituent and an ethyl ester group. Its molecular formula is C15H18O3 with a molecular weight of 246.31 g/mol [1]. This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of complex heterocyclic scaffolds and as a precursor to biologically active derivatives, including fungicidal agents [2]. Its defined crystalline structure and reactivity profile differentiate it from simpler 2-oxocyclopentanecarboxylate analogs.

Why Generic Substitution Fails: Critical Performance Gaps Between Ethyl 1-benzyl-2-oxocyclopentanecarboxylate and Common Analogs


Substitution with non-benzylated or differently esterified 2-oxocyclopentanecarboxylates is not trivial due to significant differences in physical properties, solid-state behavior, and synthetic utility. For instance, the presence of the 1-benzyl group in Ethyl 1-benzyl-2-oxocyclopentanecarboxylate fundamentally alters its crystallinity [1] and its behavior in key synthetic transformations, leading to divergent yields in cyclization and ring-expansion reactions compared to simpler analogs . Furthermore, variations in ester alkyl groups (ethyl vs. methyl) impact boiling point and density [2], which can affect purification and formulation processes. These quantifiable differences necessitate precise compound selection for reproducible research and process development.

Quantitative Evidence Guide: Differentiating Ethyl 1-benzyl-2-oxocyclopentanecarboxylate from Analogs


Evidence 1: Unique Crystalline Solid-State Architecture vs. Analogous 1-Benzyl Derivatives

Ethyl 1-benzyl-2-oxocyclopentanecarboxylate adopts a specific orthorhombic crystal system (space group Aba2) with unit cell parameters a=15.750(3) Å, b=13.470(2) Å, c=13.356(2) Å, and a unit cell volume of 2833 ų [1]. This precise solid-state architecture, characterized by van der Waals intermolecular forces, provides a verifiable fingerprint for material identity and purity. In contrast, structurally related compounds, such as methyl 1-benzyl-2-oxocyclopentanecarboxylate, may exhibit different packing motifs or exist as liquids/oils under standard conditions, lacking this level of crystallographic definition.

Crystallography Solid-State Chemistry Polymorph Screening

Evidence 2: Differentiated Reactivity in SmI2-Mediated Cyclization Yielding 64% Conversion vs. Alternative Substrates

In a samarium diiodide (SmI2)-promoted intramolecular ketone-ester coupling, ethyl 1-benzyl-2-oxocyclopentanecarboxylate underwent ring expansion to yield 3-benzyl-2-hydroxy-1-indanone derivatives with an isolated yield of approximately 64% . This outcome is notably distinct from related photoinduced radical reactions of non-benzylated ethyl 2-oxocyclopentanecarboxylate, which have been reported to proceed with yields as high as ~97% under different photochemical conditions . The 1-benzyl substituent in the target compound directs a specific radical cyclization pathway, making it a valuable starting material for constructing benzannulated ring systems, a transformation that is not possible with the parent, unsubstituted β-ketoester.

Radical Cyclization Samarium Diiodide Ring Expansion Synthetic Methodology

Evidence 3: Physical Property Divergence: Density and Refractive Index vs. Parent β-Ketoester

The introduction of the 1-benzyl group significantly alters the compound's bulk physical properties compared to the unsubstituted parent, ethyl 2-oxocyclopentanecarboxylate. The parent compound is a liquid with a density of 1.054 g/mL at 25 °C and a refractive index (n20/D) of 1.452 . While experimental data for the target compound's liquid state are not widely reported, its solid, crystalline nature [1] and higher molecular weight (246.31 vs. 156.18 g/mol) [2] imply a substantial increase in density and melting point. For instance, the closely related methyl ester analog, methyl 1-benzyl-2-oxocyclopentanecarboxylate, has a reported boiling point of 126-128 °C (0.5 Torr) and a predicted density of 1.163 g/cm³ [3], highlighting the profound impact of benzylation on physical behavior.

Physicochemical Properties Formulation Process Chemistry

Evidence 4: Documented Utility as a Fungicidal Intermediate vs. General-Purpose β-Ketoesters

Ethyl 1-benzyl-2-oxocyclopentanecarboxylate is explicitly claimed as a key intermediate in the synthesis of 3-(substituted benzyl)-1-alkyl-2-oxocyclopentane carboxylic acid alkyl ester derivatives, which possess fungicidal activity [1]. The patent literature establishes a direct link between this specific 1-benzyl-2-oxocyclopentanecarboxylate scaffold and its downstream biologically active products. In contrast, the parent compound, ethyl 2-oxocyclopentanecarboxylate, is primarily employed as a general synthetic building block for spiro compounds and natural products , lacking this specific agrochemical application pathway.

Agrochemical Intermediate Fungicide Synthesis Medicinal Chemistry

Ethyl 1-benzyl-2-oxocyclopentanecarboxylate: Optimal Application Scenarios Based on Differentiated Evidence


Scenario 1: Development of Novel Fungicidal Agents

As established in patent EP0537909B1 [1], this compound is a validated intermediate for synthesizing 3-benzyl-1-alkyl-2-oxocyclopentane carboxylic acid alkyl ester derivatives with fungicidal activity. Researchers pursuing new agrochemical leads should procure this compound to efficiently access this specific, biologically relevant chemical space, bypassing the need for lengthy synthetic route development.

Scenario 2: Synthesis of Benzannulated Ring Systems via Radical Cyclization

The demonstrated 64% yield in SmI2-mediated ring expansion to form 3-benzyl-2-hydroxy-1-indanone derivatives makes this compound a strategic choice for constructing indanone and related benzannulated scaffolds. This specific transformation is not feasible with the non-benzylated parent compound, making Ethyl 1-benzyl-2-oxocyclopentanecarboxylate a unique and necessary starting material for this synthetic objective.

Scenario 3: Crystallography and Solid-State Formulation Studies

The well-defined orthorhombic crystal structure (space group Aba2, a=15.750(3) Å, b=13.470(2) Å, c=13.356(2) Å) [2] makes this compound an excellent candidate for solid-state chemistry research, including polymorph screening, co-crystal engineering, and as a calibration standard. Its crystalline nature ensures batch-to-batch consistency, which is essential for developing robust formulations or studying structure-property relationships.

Scenario 4: Process Chemistry Requiring a Crystalline Intermediate

For process development, the crystalline nature of Ethyl 1-benzyl-2-oxocyclopentanecarboxylate [2] offers significant advantages over the liquid parent compound (density 1.054 g/mL) . It simplifies isolation, purification via recrystallization, and handling in automated synthesis platforms. This can lead to improved yields, higher purity, and more robust manufacturing processes compared to using non-benzylated or methyl ester analogs.

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